molecular formula C15H11Cl2NO2 B5308192 (Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one

(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one

Cat. No.: B5308192
M. Wt: 308.2 g/mol
InChI Key: RCUQWIXFQIVFGZ-SREVYHEPSA-N
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Description

(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxyanilino group connected through a prop-2-en-1-one linkage

Properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-13-5-4-10(8-14(13)17)15(20)6-7-18-11-2-1-3-12(19)9-11/h1-9,18-19H/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUQWIXFQIVFGZ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-hydroxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the prop-2-en-1-one linkage can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(3,4-dichlorophenyl)-3-(3-methoxyanilino)prop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    (Z)-1-(3,4-dichlorophenyl)-3-(4-hydroxyanilino)prop-2-en-1-one: Similar structure but with the hydroxy group in a different position on the aniline ring.

Uniqueness

(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one is unique due to the specific positioning of the hydroxy group on the aniline ring, which can influence its reactivity and interaction with molecular targets. This uniqueness can lead to different biological activities and applications compared to its analogs.

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